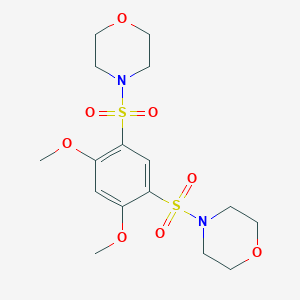![molecular formula C13H10ClNO3 B275746 1-Chloro-3-[(4-nitrophenoxy)methyl]benzene](/img/structure/B275746.png)
1-Chloro-3-[(4-nitrophenoxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-[(4-nitrophenoxy)methyl]benzene is a chemical compound that is widely used in scientific research. It is a white to yellow crystalline powder with a molecular formula of C13H10ClNO3. This compound is also known as NPC-1161B, and it is used in various research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-[(4-nitrophenoxy)methyl]benzene is not well understood. However, it is believed to act as a nucleophile in various reactions. It is also believed to be involved in the formation of covalent bonds with certain proteins, which may explain its biological activity.
Biochemical and Physiological Effects:
1-Chloro-3-[(4-nitrophenoxy)methyl]benzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in various physiological effects. It has also been shown to have anti-inflammatory and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Chloro-3-[(4-nitrophenoxy)methyl]benzene in lab experiments is its unique properties. It is a versatile reagent that can be used in various reactions. It is also relatively easy to synthesize, which makes it a cost-effective option for many researchers. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Direcciones Futuras
There are many future directions for the use of 1-Chloro-3-[(4-nitrophenoxy)methyl]benzene in scientific research. One potential direction is the development of new drugs based on this compound. It has been shown to have various biological activities, which make it a promising candidate for drug development. Another potential direction is the study of its mechanism of action. Further research is needed to fully understand how this compound interacts with proteins and other molecules. Finally, this compound could be used in the development of new synthetic methods for the preparation of organic compounds.
Métodos De Síntesis
The synthesis of 1-Chloro-3-[(4-nitrophenoxy)methyl]benzene involves several steps. The first step is the preparation of 4-nitrophenol, which is then reacted with formaldehyde to form 4-nitrobenzyl alcohol. The next step involves the reaction of 4-nitrobenzyl alcohol with chloromethyl chloroformate to form 1-chloro-3-[(4-nitrophenoxy)methyl]benzene. The final product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-Chloro-3-[(4-nitrophenoxy)methyl]benzene is used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of other compounds, such as NPC-1161A, which is a potent inhibitor of the enzyme acetylcholinesterase. This compound is also used in the development of new drugs and in the study of various biochemical processes.
Propiedades
Fórmula molecular |
C13H10ClNO3 |
|---|---|
Peso molecular |
263.67 g/mol |
Nombre IUPAC |
1-chloro-3-[(4-nitrophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H10ClNO3/c14-11-3-1-2-10(8-11)9-18-13-6-4-12(5-7-13)15(16)17/h1-8H,9H2 |
Clave InChI |
DXLUEKWTNGVEIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)
![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)

![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)



![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)

![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)
![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)